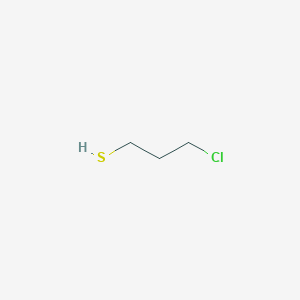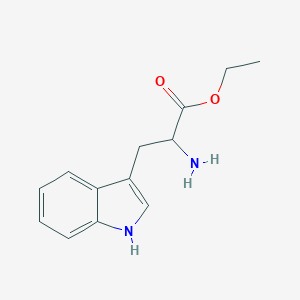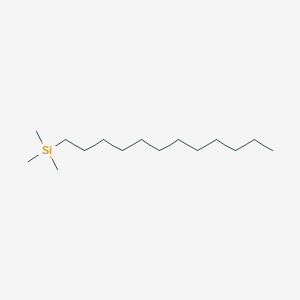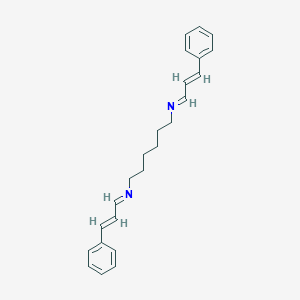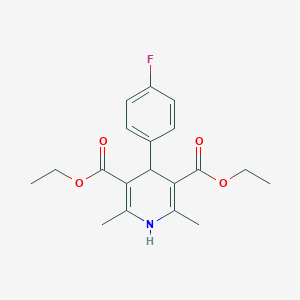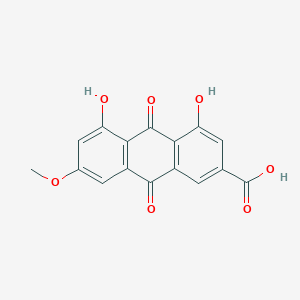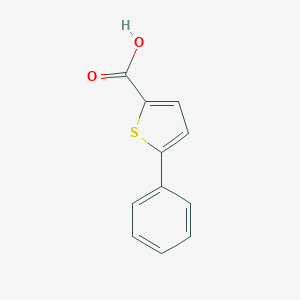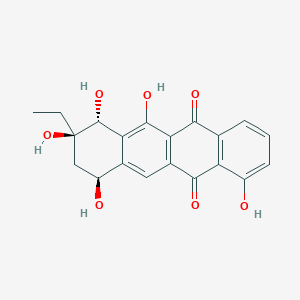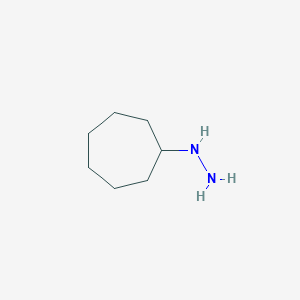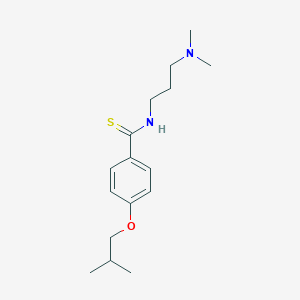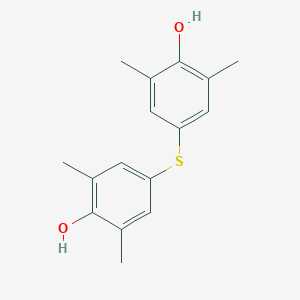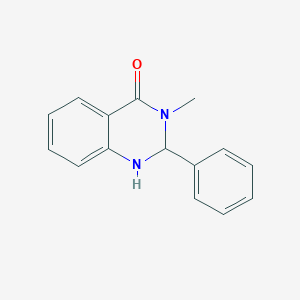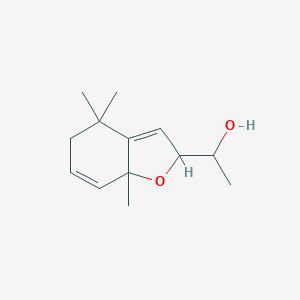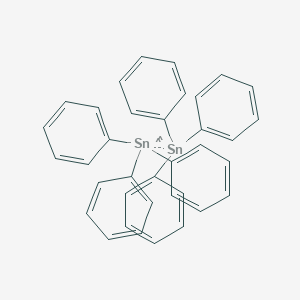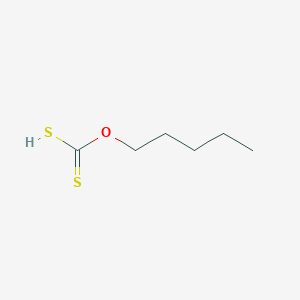
Pentoxymethanedithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentoxymethanedithioic acid (PMDTA) is a chemical compound with the molecular formula C6H10O4S2. It is a versatile reagent that is widely used in organic synthesis, and its unique properties make it an important tool for researchers in a variety of fields. In
Mécanisme D'action
Pentoxymethanedithioic acid functions as a bidentate ligand for metal catalysts, forming stable complexes that can be used to catalyze a variety of chemical reactions. The sulfur atoms in Pentoxymethanedithioic acid are electron-rich, which makes them ideal for coordinating with metal ions. The resulting complexes are highly stable and can be used in a variety of reactions.
Effets Biochimiques Et Physiologiques
Pentoxymethanedithioic acid has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity. Pentoxymethanedithioic acid is not expected to have any significant effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Pentoxymethanedithioic acid has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. Pentoxymethanedithioic acid is also highly soluble in a variety of solvents, which makes it a versatile tool for researchers. However, Pentoxymethanedithioic acid can be air-sensitive and must be stored under inert conditions to prevent degradation.
Orientations Futures
There are several future directions for research on Pentoxymethanedithioic acid. One area of interest is the development of new metal catalysts that use Pentoxymethanedithioic acid as a ligand. Another area of interest is the use of Pentoxymethanedithioic acid in the production of new pharmaceuticals and agrochemicals. Additionally, there is potential for Pentoxymethanedithioic acid to be used in the development of new materials with unique properties. Further research is needed to fully explore the potential of Pentoxymethanedithioic acid in these areas.
Conclusion:
In conclusion, Pentoxymethanedithioic acid is a versatile reagent that has a wide range of applications in organic synthesis. Its unique properties make it an important tool for researchers in a variety of fields. While there is still much to be learned about Pentoxymethanedithioic acid, its potential for use in the development of new catalysts, pharmaceuticals, and materials make it an exciting area of research.
Méthodes De Synthèse
Pentoxymethanedithioic acid is typically synthesized by reacting dimethylamine with carbon disulfide in the presence of formaldehyde. The resulting product is then treated with hydrogen peroxide to yield Pentoxymethanedithioic acid. This synthesis method is relatively simple and yields high purity Pentoxymethanedithioic acid.
Applications De Recherche Scientifique
Pentoxymethanedithioic acid is widely used in organic synthesis as a ligand for various metal catalysts. It is also used as a reducing agent and a stabilizer for radicals. In addition, Pentoxymethanedithioic acid is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Propriétés
Numéro CAS |
123-97-7 |
|---|---|
Nom du produit |
Pentoxymethanedithioic acid |
Formule moléculaire |
C6H12OS2 |
Poids moléculaire |
164.3 g/mol |
Nom IUPAC |
pentoxymethanedithioic acid |
InChI |
InChI=1S/C6H12OS2/c1-2-3-4-5-7-6(8)9/h2-5H2,1H3,(H,8,9) |
Clé InChI |
QWENMOXLTHDKDL-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=S)S |
SMILES canonique |
CCCCCOC(=S)S |
Autres numéros CAS |
123-97-7 |
Numéros CAS associés |
2720-73-2 (potassium salt) 7607-99-0 (hydrochloride salt) |
Synonymes |
amylxanthane amylxanthane, potassium salt amylxanthane, sodium salt pentylxanthane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



